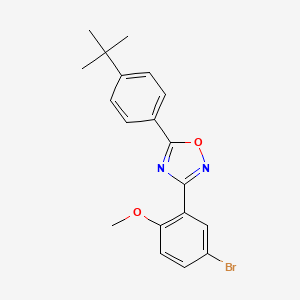
3,4,5-trimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in
Mécanisme D'action
3,4,5-trimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide acts as a competitive inhibitor of FAAH. It binds to the active site of the enzyme, preventing the breakdown of endocannabinoids, which leads to an increase in their concentration and subsequent activation of cannabinoid receptors.
Biochemical and Physiological Effects:
The compound has been shown to have significant effects on pain, anxiety, and inflammation in animal models. It has also been found to have neuroprotective effects and to improve cognitive function in certain studies. However, further research is needed to fully understand the compound's effects on humans.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-trimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide's potency as a FAAH inhibitor makes it an attractive compound for use in lab experiments. However, its limited solubility in water can make it challenging to work with. Additionally, its potential toxicity and lack of selectivity for FAAH over other enzymes must be considered.
Orientations Futures
Future research on 3,4,5-trimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide could focus on its potential therapeutic applications in humans. Studies could investigate its effects on pain, anxiety, and inflammation in clinical trials. Additionally, further research could explore its potential as a treatment for neurodegenerative disorders and cognitive impairment. Finally, efforts could be made to improve its solubility and selectivity for FAAH.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. Its potent inhibition of FAAH makes it a potential treatment for various disorders, and further research could lead to its use in clinical settings. However, its limitations and potential toxicity must be considered, and future research should aim to improve its solubility and selectivity.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base. The resulting product is purified through column chromatography, and the final product is obtained in good yield.
Applications De Recherche Scientifique
The compound has been widely studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. FAAH inhibition has been linked to the treatment of various disorders, including pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-11-20-19(27-22-11)12-5-7-14(8-6-12)21-18(23)13-9-15(24-2)17(26-4)16(10-13)25-3/h5-10H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLCHEHHGJBUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

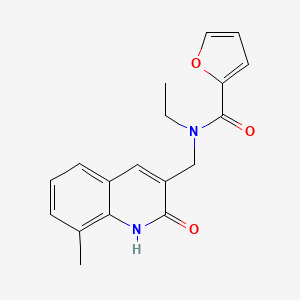

![3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7702178.png)
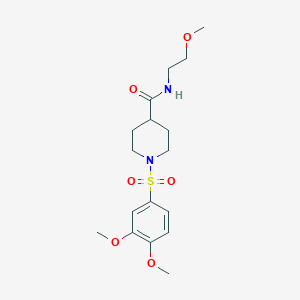

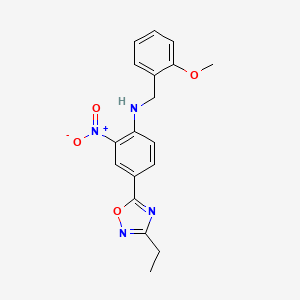

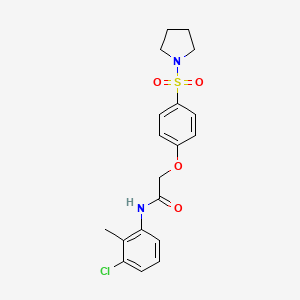
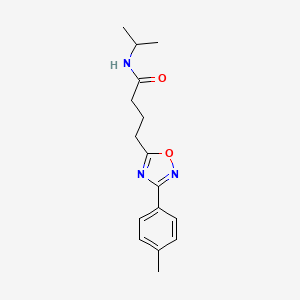
![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)

![2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7702263.png)
